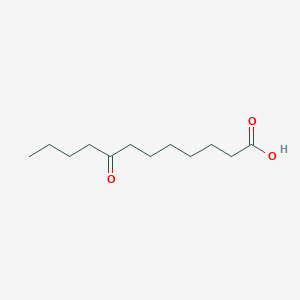

8-Oxododecanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-oxododecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-2-3-8-11(13)9-6-4-5-7-10-12(14)15/h2-10H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUXZPGBXGKAGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645369 |

Source

|

| Record name | 8-Oxododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92037-99-5 |

Source

|

| Record name | 8-Oxododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Oxododecanoic Acid: From Metabolic Intermediate to a Key Player in Epigenetic Regulation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

8-Oxododecanoic acid, a medium-chain oxo-fatty acid, has emerged from relative obscurity to become a molecule of significant interest, primarily due to the profound biological activity of its derivatives. While its own intrinsic signaling roles are still under investigation, its aminated form, (S)-2-amino-8-oxodecanoic acid (Aoda), is a critical structural component of a class of potent, naturally occurring histone deacetylase (HDAC) inhibitors. This guide provides a comprehensive overview of the current understanding of this compound, from its biosynthetic origins to its pivotal role in the epigenetic regulation of gene expression through HDAC inhibition. We will delve into the known metabolic pathways, the critical function of its derivatives, potential but less characterized biological activities, and detailed methodologies for its quantification in biological matrices. This document is intended to serve as a foundational resource for researchers in lipid biochemistry, oncology, and drug development, highlighting both the established knowledge and the promising avenues for future investigation.

Introduction: The Emerging Significance of an Oxo-Fatty Acid

Oxo-fatty acids (OFAs) are a class of lipids characterized by the presence of a ketone group along their aliphatic chain. This functional group imparts distinct chemical properties that can dramatically alter their biological function compared to their non-oxidized fatty acid counterparts. OFAs can act as signaling molecules, metabolic intermediates, and components of more complex bioactive compounds.[1] this compound belongs to this family as a 12-carbon saturated fatty acid with a ketone group at the eighth position. While the broader class of OFAs is known to participate in various cellular processes, the specific biological narrative of this compound is intricately linked to its aminated derivative, (S)-2-amino-8-oxodecanoic acid (Aoda). Aoda serves as a non-proteinogenic amino acid incorporated into cyclic tetrapeptides, such as apicidin, which exhibit potent inhibitory activity against histone deacetylases (HDACs).[2][3] This connection places this compound at a crucial intersection of lipid metabolism and epigenetic control, making it a subject of considerable academic and therapeutic interest.

Biosynthesis and Potential Sources of this compound

The precise biosynthetic pathways leading to the formation of this compound in mammals are not yet fully elucidated. However, based on our understanding of fatty acid metabolism, several potential routes can be hypothesized.

Microbial Origins

A significant source of unique fatty acid structures is the gut microbiota. Various bacteria, including species of Lactobacillus, are known to metabolize fatty acids like linoleic acid into various oxo-fatty acids.[4] For instance, 3-oxododecanoic acid has been identified as a metabolite of the bacterium Pseudomonas chlororaphis.[5] It is plausible that specific gut microbes possess the enzymatic machinery to introduce a ketone group at the C-8 position of dodecanoic acid (lauric acid), thus contributing to the host's pool of this molecule.

Endogenous Enzymatic Synthesis (Hypothetical)

In mammals, the oxidation of fatty acids is a fundamental metabolic process. Enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases are responsible for introducing oxygen-containing functional groups onto fatty acid chains. While direct evidence for the synthesis of this compound is scarce, CYP enzymes are known to hydroxylate fatty acids at various positions. A subsequent oxidation of an 8-hydroxy-dodecanoic acid intermediate by a dehydrogenase could yield the 8-oxo product. For example, CYP153A enzymes have been engineered for the selective ω-hydroxylation of dodecanoic acid, demonstrating the enzymatic potential for position-specific oxidation.[6] Further research is required to identify specific mammalian enzymes capable of this transformation.

The Biosynthesis of 2-Amino-8-oxodecanoic Acid (Aoda)

The biosynthesis of the cyclic tetrapeptides containing Aoda is thought to occur through non-ribosomal peptide synthetase (NRPS) pathways.[5][7] In these pathways, this compound, or a closely related precursor, would be activated and then undergo amination at the C-2 position before being incorporated into the growing peptide chain. The enzymes responsible for this transamination reaction in the context of Aoda synthesis have not yet been fully characterized.

The Central Role of this compound's Derivative in Epigenetic Regulation

The most well-defined biological significance of this compound lies in its role as a precursor to Aoda, a key component of several natural products that are potent inhibitors of histone deacetylases (HDACs).

Histone Deacetylases (HDACs) as Therapeutic Targets

HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails.[8] This deacetylation leads to the condensation of chromatin, rendering it transcriptionally silent.[8] The dysregulation of HDAC activity is a hallmark of many cancers, and HDAC inhibitors have emerged as a promising class of anti-cancer agents.[8][9]

Aoda-Containing Cyclic Tetrapeptides as HDAC Inhibitors

Several cyclic tetrapeptides, including apicidin and the microsporins, have been isolated from fungal sources and identified as potent HDAC inhibitors.[2][10] A common structural feature of many of these inhibitors is the presence of an unusual amino acid with a long aliphatic side chain containing a ketone group. (S)-2-amino-8-oxodecanoic acid (Aoda) is a prime example of such a residue.[3][11]

The long hydrophobic side chain of Aoda is thought to insert into the active site channel of the HDAC enzyme, while the 8-keto group is believed to be essential for coordinating with the zinc ion present in the active site of Class I and II HDACs.[1] This interaction is critical for the inhibitory activity of the molecule. The structure-activity relationship studies of these compounds have demonstrated that modifications to the Aoda moiety can significantly impact their inhibitory potency and selectivity against different HDAC isoforms.[1]

Sources

- 1. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 92037-99-5 | Benchchem [benchchem.com]

- 6. Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Histone Deacetylase 8 (HDAC8) Selective Inhibition Reveals Specific Active Site Structural and Functional Determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Precursor to the Unusual Amino Acid Residue of the Anticancer Agent Microsporin B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Oxododecanoic acid in lipid metabolism

An In-depth Technical Guide 8-Oxododecanoic Acid: A Pivotal Mediator in Lipid Metabolism and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (8-oxo-DA) is a 12-carbon keto-fatty acid emerging from the complex landscape of lipidomics as a molecule of significant interest.[1] While research into its specific roles is ongoing, its structural similarity to other bioactive lipids suggests a multifaceted involvement in metabolic regulation, particularly through the modulation of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). This guide provides a comprehensive technical overview of 8-oxo-DA, consolidating current knowledge and outlining future research imperatives. We delve into its physicochemical properties, explore its putative metabolic pathways, dissect its potential signaling functions, and provide robust analytical protocols for its accurate quantification. For drug development professionals, this document highlights the potential of the 8-oxo-DA axis as a novel target for therapeutic intervention in metabolic and inflammatory diseases.

Section 1: Introduction to this compound (8-oxo-DA)

Chemical Identity and Physicochemical Properties

This compound is a medium-chain fatty acid characterized by a ketone group at the eighth carbon position.[1] This structural feature, combining a hydrophobic carbon tail with a polar carboxylic acid head and a mid-chain carbonyl group, imparts specific physicochemical properties that dictate its interaction with enzymes and biological membranes.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₃ | [2] |

| Molecular Weight | 214.30 g/mol | [2] |

| Description | A 12-carbon saturated fatty acid with a ketone group at the C-8 position. | [1] |

| Solubility | Moderately soluble in water, soluble in organic solvents. | [1] |

| Synonyms | 8-Keto-dodecanoic acid, 8-Oxolauric acid | N/A |

Position in the Landscape of Oxo-Fatty Acids

Oxo-fatty acids (oxo-FAs), also known as keto-fatty acids, are a class of lipid molecules generated through enzymatic reactions or oxidative stress. Their biological activities are diverse, ranging from metabolic intermediates in fatty acid oxidation to potent signaling molecules.[3][4][5] The position of the oxo group is critical to function; for instance, 2-oxo and 3-oxo fatty acids are well-known intermediates in α- and β-oxidation, respectively.[2][6][7] The mid-chain position of the ketone in 8-oxo-DA suggests it may not be a direct intermediate in these canonical pathways but could be a product of specific enzymatic oxidation (e.g., by cytochrome P450 enzymes) or non-enzymatic lipid peroxidation.

Emerging Significance in Lipid Metabolism and Cell Signaling

The interest in 8-oxo-DA stems from the established roles of other oxidized fatty acids as endogenous ligands for nuclear receptors that govern metabolic homeostasis.[8][9] Specifically, PPARs are master regulators of lipid and glucose metabolism and are activated by various fatty acids and their derivatives.[9][10] The structural characteristics of 8-oxo-DA make it a plausible candidate for a PPAR ligand, positioning it as a potential signaling molecule that translates the cellular metabolic state into transcriptional responses.

Section 2: Biosynthesis and Catabolism of 8-oxo-DA

The precise metabolic pathways for 8-oxo-DA are not yet fully elucidated. However, based on our understanding of fatty acid metabolism, we can propose putative routes for its formation and degradation.

Putative Biosynthetic Pathways

The formation of a mid-chain ketone on a fatty acid is an oxidative event. Two primary mechanisms are plausible:

-

Enzymatic Oxidation: Cytochrome P450 (CYP) enzymes are known to hydroxylate fatty acids at various positions. Subsequent oxidation of the resulting hydroxyl group to a ketone by a dehydrogenase would yield 8-oxo-DA. This pathway allows for regulated, cell-specific production.

-

Non-Enzymatic Oxidation (Lipid Peroxidation): Under conditions of oxidative stress, reactive oxygen species (ROS) can attack polyunsaturated fatty acids, leading to a cascade of reactions that can generate a variety of oxidized lipid products, including keto-fatty acids.

Caption: Putative biosynthetic pathways for this compound.

Catabolic Fate

For catabolism, 8-oxo-DA would likely need to be modified before entering a major energy-yielding pathway like β-oxidation. A plausible first step is the reduction of the ketone group to a hydroxyl group by a reductase enzyme. The resulting 8-hydroxydodecanoic acid could then potentially undergo further oxidation to enter the β-oxidation spiral, although this is speculative.

Section 3: Molecular Mechanisms and Signaling Functions

The primary hypothesis for 8-oxo-DA's function is its role as a signaling molecule through the activation of nuclear receptors.

Interaction with Nuclear Receptors: A Focus on PPARs

Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ, and PPARβ/δ) are ligand-activated transcription factors that are central to metabolic regulation.[9]

-

PPARα: Highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle. Its activation promotes fatty acid uptake and β-oxidation.[9][11]

-

PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis and promotes lipid storage.[9]

Given that numerous fatty acid derivatives are natural PPAR ligands, 8-oxo-DA is a strong candidate. Its activation of PPARα in the liver could enhance fatty acid oxidation, while activation of PPARγ in adipose tissue could influence lipid storage and insulin sensitivity.

Putative PPAR-Mediated Signaling Pathway

Activation of a PPAR by a ligand like 8-oxo-DA initiates a cascade of molecular events leading to changes in gene expression.

-

Binding and Heterodimerization: 8-oxo-DA enters the nucleus and binds to the Ligand Binding Domain (LBD) of a PPAR. This induces a conformational change, causing the release of corepressors and the recruitment of the Retinoid X Receptor (RXR).

-

DNA Binding: The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Transcriptional Activation: The complex recruits coactivator proteins, which then assemble the transcriptional machinery, leading to the expression of genes involved in lipid transport, binding, and oxidation.

Caption: Proposed PPAR-mediated signaling pathway for 8-oxo-DA.

Potential Role in Inflammatory Modulation

A compelling aspect of PPAR activation is its anti-inflammatory effect.[9] PPARs can repress the activity of pro-inflammatory transcription factors like NF-κB, AP-1, and STAT.[12] A related compound, 8-oxo-9-octadecenoic acid, has been shown to exert potent anti-inflammatory effects by inhibiting MAPK and NF-κB signaling.[12] This precedent suggests that 8-oxo-DA could similarly function to dampen inflammatory responses, a crucial link between metabolism and immunity.

Section 4: Analytical Methodologies for 8-oxo-DA Quantification

Accurate and robust quantification of 8-oxo-DA in biological matrices is essential to validate its proposed functions. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and selectivity.[13][14]

Rationale for Method Selection: GC-MS vs. LC-MS/MS

While both Gas Chromatography-Mass Spectrometry (GC-MS) and LC-MS/MS can be used, LC-MS/MS is generally preferred for molecules like 8-oxo-DA.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Separation of volatile derivatives followed by mass analysis. | Liquid-phase separation followed by highly selective tandem mass analysis. |

| Sample Prep | Requires chemical derivatization (e.g., silylation) to increase volatility, which adds time and potential for artifacts. | Often requires only protein precipitation and extraction, preserving the native molecule. |

| Sensitivity | Good, but can be limited by derivatization efficiency and thermal degradation. | Excellent, often reaching picogram to femtogram levels. |

| Selectivity | Moderate; relies on chromatographic separation and mass-to-charge ratio. | High; uses precursor-to-product ion transitions (MRM) for definitive identification. |

| Throughput | Lower, due to longer run times and complex sample preparation. | Higher, with faster chromatography and simpler sample prep. |

| Recommendation | Suitable, but less optimal. | Preferred Method for its sensitivity, selectivity, and direct analysis. |

| Data synthesized from principles outlined in referenced analytical literature.[14] |

Detailed Protocol: Quantification of 8-oxo-DA in Biological Matrices using LC-MS/MS

This protocol provides a robust framework for method development. Causality : Each step is designed to isolate the analyte from a complex matrix and present it cleanly to the instrument for sensitive detection.

-

Preparation of Standards and Internal Standard (IS)

-

Rationale : An isotopically labeled internal standard (e.g., ¹³C₆-8-Oxododecanoic acid) is critical. It co-elutes with the analyte and experiences similar matrix effects and extraction losses, ensuring accurate quantification.

-

Prepare a stock solution of 8-oxo-DA and the IS in methanol.

-

Generate a calibration curve by serially diluting the 8-oxo-DA stock and spiking a constant amount of IS into each standard.

-

-

Sample Preparation (Plasma/Serum)

-

Rationale : Proteins in plasma interfere with chromatography and ionization. Acetonitrile is used to precipitate them.

-

To 50 µL of plasma, add 10 µL of the IS solution.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis

-

Rationale : Reverse-phase chromatography separates lipids based on hydrophobicity. A gradient elution ensures that analytes of varying polarities are effectively resolved. Tandem MS provides specificity by monitoring a unique fragmentation pattern.

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Analysis: Multiple Reaction Monitoring (MRM).

-

Example MRM Transitions (must be optimized empirically):

-

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Use |

| This compound | 213.15 | 111.08 | Negative ESI | Quantifier |

| This compound | 213.15 | 59.01 | Negative ESI | Qualifier |

| ¹³C₆-8-Oxododecanoic acid (IS) | 219.17 | 117.10 | Negative ESI | Reference |

| Table adapted from typical fragmentation patterns for similar molecules.[1] |

Workflow Diagram for LC-MS/MS Analysis

Caption: Standard workflow for 8-oxo-DA quantification by LC-MS/MS.

Section 5: Pathophysiological Relevance and Therapeutic Potential

Association with Metabolic Disorders

Given its putative role as a PPAR ligand, dysregulation of 8-oxo-DA metabolism could be implicated in various metabolic disorders.[9]

-

Metabolic Syndrome & Type 2 Diabetes: PPARγ agonists (like the thiazolidinediones) are used as insulin-sensitizing drugs. If 8-oxo-DA is an endogenous PPARγ ligand, its deficiency could contribute to insulin resistance.

-

Non-Alcoholic Fatty Liver Disease (NAFLD): PPARα controls hepatic fatty acid oxidation.[11] Insufficient levels or signaling of a PPARα agonist like 8-oxo-DA could lead to reduced fat burning in the liver, promoting lipid accumulation and steatosis.[15]

8-oxo-DA as a Potential Biomarker

Measuring levels of 8-oxo-DA in circulation or tissues could serve as a valuable biomarker.[16] Elevated levels might indicate increased oxidative stress or specific enzymatic activity, while depleted levels could signify a metabolic deficit. Its quantification could aid in diagnosing metabolic dysregulation or monitoring response to therapy.

Opportunities for Drug Development

The 8-oxo-DA pathway presents several opportunities for therapeutic intervention:

-

8-oxo-DA Analogs: Development of stable, potent synthetic analogs of 8-oxo-DA could yield novel PPAR modulators with potentially improved safety profiles compared to existing drugs.

-

Enzyme Inhibitors/Activators: Targeting the enzymes responsible for the synthesis or degradation of 8-oxo-DA could allow for the precise modulation of its endogenous levels, offering a novel approach to treating metabolic diseases.

Conclusion and Future Directions

This compound stands at an exciting frontier in lipid research. While its existence is known, its story as a bioactive molecule is just beginning to unfold. Current evidence strongly suggests its potential as an endogenous signaling lipid that interfaces with PPARs to regulate metabolic and inflammatory pathways.

Future research should prioritize the following:

-

Definitive Elucidation of Metabolic Pathways: Identifying the specific enzymes that produce and degrade 8-oxo-DA is paramount.

-

Receptor Deorphanization: Confirming with binding assays and reporter gene studies that 8-oxo-DA is a direct ligand for PPARs and determining its affinity and selectivity.

-

In Vivo Validation: Utilizing animal models of metabolic disease to correlate tissue levels of 8-oxo-DA with disease progression and to test the therapeutic effects of its administration.

-

Clinical Correlation: Measuring 8-oxo-DA levels in human cohorts to establish its relevance as a clinical biomarker for metabolic and inflammatory conditions.

Unraveling the precise functions of this compound will not only deepen our fundamental understanding of lipid metabolism but may also pave the way for a new class of therapeutics for some of the most pressing health challenges of our time.

References

-

Bradbury, J. A., & Spite, M. (2022). The octadecanoids: an emerging class of lipid mediators. Journal of Lipid Research, 63(12), 100295. [Link]

-

Valavanidis, A., Vlachogianni, T., & Fiotakis, C. (2022). 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination. Molecules, 27(5), 1647. [Link]

-

Lee, J. H., et al. (2019). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. Journal of Applied Phycology, 31(3), 2055-2063. [Link]

-

Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425-2444. [Link]

-

Wang, J., et al. (2011). Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry. Journal of Chromatography B, 879(31), 3672-3679. [Link]

-

Khan, S. (2012). Peroxisome Proliferator-Activated Receptors PPARs Treatment & Prevention Of Diseases. YouTube. [Link]

-

Pizato, N., et al. (2019). Fatty Acids Consumption: The Role Metabolic Aspects Involved in Obesity and Its Associated Disorders. Nutrients, 11(9), 2059. [Link]

-

Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. Molecules, 20(2), 2425-2444. [Link]

-

FooDB. (2011). Showing Compound 3-Oxododecanoic acid (FDB027874). [Link]

-

Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439717, 3-Oxododecanoic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77563, 12-Oxododecanoic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5312887, 2-Oxododecanoic acid. [Link]

-

D'Andrea, P., et al. (2004). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. Organic Letters, 6(18), 3179-3182. [Link]

-

Li, Y., et al. (2023). Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model. Frontiers in Endocrinology, 14, 1189028. [Link]

-

Desvergne, B., & Wahli, W. (1999). Peroxisome proliferator-activated receptors (PPARs): nuclear receptors at the crossroads between lipid metabolism and inflammation. Endocrinology, 140(11), 4927-4934. [Link]

-

The Medical Biochemistry Page. (n.d.). Peroxisome Proliferator-Activated Receptors, PPARs. [Link]

Sources

- 1. This compound | 92037-99-5 | Benchchem [benchchem.com]

- 2. 3-Oxododecanoic acid | C12H22O3 | CID 439717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 3-Oxododecanoic acid (FDB027874) - FooDB [foodb.ca]

- 4. 12-Oxododecanoic acid | C12H22O3 | CID 77563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Oxododecanoic acid | C12H22O3 | CID 5312887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The octadecanoids: an emerging class of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peroxisome proliferator-activated receptors (PPARs): nuclear receptors at the crossroads between lipid metabolism and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peroxisome Proliferator-Activated Receptors, PPARs - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 11. youtube.com [youtube.com]

- 12. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Executive Summary: The Dual Nature of 8-Oxododecanoic Acid

Topic: 8-Oxododecanoic Acid and Oxidative Stress: Metabolic Origins, Signaling, and Therapeutic Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

This compound (8-ODA) represents a unique intersection between microbial metabolism, host lipid oxidation, and pharmaceutical design. While often overshadowed by canonical oxidative stress markers like 4-HNE or 8-OHdG, 8-ODA is a critical member of the oxo-fatty acid (OFA) class. These molecules serve two distinct roles:

-

Biomarkers of Omega-Oxidation: They signal the upregulation of CYP450-mediated fatty acid rescue pathways during mitochondrial beta-oxidation failure (a hallmark of metabolic oxidative stress).

-

Therapeutic Scaffolds: The 8-oxo backbone is the structural precursor to next-generation lipid-lowering agents, most notably Bempedoic Acid (an ATP citrate lyase inhibitor), which mitigates systemic oxidative stress by resolving dyslipidemia.

This guide dissects the biochemistry of 8-ODA, its synthesis as a drug intermediate, and the analytical protocols required for its quantification in complex biological matrices.

Biochemistry: Formation and Oxidative Stress Linkage

The Omega-Oxidation Rescue Pathway

Under normal physiological conditions, fatty acids undergo beta-oxidation in the mitochondria. However, during oxidative stress or mitochondrial dysfunction (e.g., MCAD deficiency), beta-oxidation is stalled. The cell compensates by upregulating omega-oxidation in the endoplasmic reticulum, mediated by CYP450 enzymes (specifically CYP4A and CYP4F subfamilies).

-

Mechanism: Dodecanoic acid (Lauric acid) is typically hydroxylated at the terminal carbon. However, "sub-terminal" oxidation can occur, or the chain can be degraded from longer unsaturated fatty acids via lipid peroxidation (LPO), yielding mid-chain ketones like 8-ODA.

-

Significance: The accumulation of dicarboxylic acids and oxo-fatty acids is a direct metabolic signature of peroxisomal stress and mitochondrial overload .

Microbial Origins and Host Interaction

8-ODA is also a documented metabolite of Pseudomonas chlororaphis and other microbiota. In the context of the gut-liver axis, microbial oxo-fatty acids function as inter-kingdom signaling molecules.

-

PPAR Activation: Structurally, 8-ODA resembles endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[1] Oxo-fatty acids are known to activate PPAR

, driving anti-inflammatory responses and resolving oxidative stress.

Visualization: Metabolic and Synthetic Pathways

The following diagram illustrates the dual origin of 8-ODA (biological vs. synthetic) and its conversion into the therapeutic agent Bempedoic Acid.

Figure 1: The convergence of biological stress pathways and pharmaceutical synthesis around the this compound backbone.

Therapeutic Application: The Bempedoic Acid Connection

In drug development, 8-ODA is not just a biomarker but a pharmacophore . The most prominent application is in the synthesis of Bempedoic Acid (ETC-1002), a first-in-class ATP citrate lyase (ACL) inhibitor used to treat hypercholesterolemia.

Mechanism of Action (MOA)

-

Prodrug Activation: Bempedoic acid is a prodrug. It requires activation by Very Long-Chain Acyl-CoA Synthetase 1 (ACSVL1).

-

Target Specificity: ACSVL1 is expressed primarily in the liver, not in skeletal muscle. This avoids the muscle-related oxidative stress (myopathy) often seen with statins.

-

Role of the 8-Position: The 8-hydroxy group in Bempedoic acid is derived from the 8-oxo precursor. The precise positioning of this oxygen functionality is critical for binding to the citrate-binding pocket of the ACL enzyme.

Technical Protocols

Chemical Synthesis of this compound

Context: For generating analytical standards or drug precursors.

| Step | Reagent/Condition | Mechanism | Critical Control Point |

| 1. Grignard Formation | 4-bromobutyl acetate + Mg | Formation of organomagnesium reagent. | Anhydrous conditions (<50 ppm H2O) are vital to prevent quenching. |

| 2. Coupling | Suberoyl chloride + CdCl2 | Cadmium-mediated acylation to form the ketone. | Temperature must be kept at 0°C to prevent bis-alkylation. |

| 3. Hydrolysis | NaOH / MeOH | Deprotection of the ester to free acid. | Monitor pH; acidification to pH 2.0 required for precipitation. |

| 4. Purification | Recrystallization (Hexane) | Removal of non-polar side products. | Purity check via 1H-NMR (Target: Triplet at |

Analytical Detection: LC-MS/MS Quantification

Context: Measuring 8-ODA in plasma or culture media to assess oxidative status.

Challenge: Keto-acids are labile and ionize poorly in ESI. Solution: Derivatization with O-benzylhydroxylamine (O-BHA) to form a stable oxime.

Protocol:

-

Extraction:

-

Add 50 µL plasma to 200 µL Acetonitrile (with internal standard: d19-decanoic acid).

-

Vortex 30s, Centrifuge 10,000 x g for 10 min at 4°C.

-

Collect supernatant.

-

-

Derivatization:

-

Add 50 µL O-BHA reagent (1 M in pyridine).

-

Incubate at 60°C for 1 hour .

-

Chemistry: The ketone group at C8 reacts to form the O-benzyloxime, increasing hydrophobicity and ionization efficiency.

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Transition: Monitor m/z [M+H]+ of the derivatized product (Mass shift: +107 Da from native).

-

Future Perspectives

The study of this compound is transitioning from "metabolic noise" to "mechanistic signal."

-

Drug Discovery: The success of Bempedoic acid validates the 8-oxo/8-hydroxy backbone as a privileged scaffold for lipid modulators.

-

Precision Medicine: Quantifying 8-ODA levels could serve as a stratification biomarker for patients with defects in beta-oxidation who are at high risk for oxidative liver damage.

References

-

Vertex Pharmaceuticals. (2008). Hydroxyl compounds and compositions for cholesterol management and related uses. U.S. Patent No. 7,335,799. Washington, DC: U.S. Patent and Trademark Office. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 138883, this compound. PubChem. Link

-

Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease, 33(5), 469–477. Link

-

Pinkosky, S. L., et al. (2016). Liver-specific ATP-citrate lyase inhibition by bempedoic acid decreases LDL-C and attenuates atherosclerosis. Nature Communications, 7, 13457. Link

-

Kishino, S., et al. (2013). Polyunsaturated fatty acid saturation by gut bacteria: Molecular mechanisms and host health consequences. European Journal of Lipid Science and Technology, 115(1), 1-10. (Context on microbial oxo-fatty acid production). Link

Sources

Methodological & Application

Application Note: Scalable Asymmetric Synthesis of (S)-2-Amino-8-oxodecanoic Acid (AODA)

Topic: Synthesis of 2-Amino-8-Oxodecanoic Acid (AODA) for HDAC Inhibitors Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Abstract & Strategic Significance

(S)-2-Amino-8-oxodecanoic acid (AODA) is a critical unnatural amino acid found in the Apicidin class of cyclic tetrapeptides. These molecules are potent, broad-spectrum Histone Deacetylase (HDAC) inhibitors, exhibiting nanomolar efficacy against apicomplexan parasites and various cancer cell lines.

The pharmacological potency of Apicidin hinges on the ethyl ketone moiety at the C8 position of the AODA side chain. This "warhead" does not bind the zinc ion directly (unlike hydroxamic acids in SAHA) but occupies the hydrophobic tunnel of the HDAC active site, mimicking the acetylated lysine substrate and providing crucial surface recognition interactions.

This Application Note provides a validated, scalable protocol for the synthesis of AODA. Unlike early-generation radical-based routes, this guide details a Phase-Transfer Catalyzed (PTC) Asymmetric Alkylation strategy. This approach offers superior enantiocontrol (>98% ee), operational simplicity, and the flexibility to generate structural analogs for SAR (Structure-Activity Relationship) profiling.

Retrosynthetic Analysis & Pathway

The most robust disconnection for unnatural amino acids is at the Cα–Cβ bond. We utilize a glycine anion equivalent (O’Donnell Schiff base) and a masked electrophile to install the side chain.

Graphviz: Retrosynthetic Strategy

Caption: Convergent retrosynthesis of AODA via asymmetric phase-transfer alkylation.

Detailed Experimental Protocols

Phase 1: Synthesis of the Side Chain Electrophile

Target: 2-(6-Iodohexyl)-2-ethyl-1,3-dioxolane Rationale: The C8 ketone must be masked as a ketal to prevent side reactions (e.g., aldol condensation) during the basic alkylation step. The iodide is chosen over the bromide for faster kinetics at low temperatures, crucial for maintaining high enantioselectivity.

Step 1.1: Preparation of 8-bromo-3-octanone

Starting Material: 6-Bromohexanoyl chloride (commercially available or from 6-bromohexanoic acid).

-

Reagents: N,O-Dimethylhydroxylamine HCl (1.1 eq), EtMgBr (1.2 eq), THF (anhydrous).

-

Weinreb Amide Formation:

-

Dissolve 6-bromohexanoyl chloride (10.0 g, 46.8 mmol) in CH₂Cl₂ (100 mL) at 0°C.

-

Add N,O-Dimethylhydroxylamine hydrochloride (5.0 g, 51.5 mmol) and Pyridine (8.2 mL, 100 mmol). Stir for 2 h.

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[2] Dry (MgSO₄) and concentrate to yield the Weinreb amide.

-

-

Grignard Addition:

-

Dissolve the crude amide in anhydrous THF (150 mL) under Argon. Cool to -78°C.[3]

-

Add Ethylmagnesium bromide (3.0 M in Et₂O, 17 mL, 51 mmol) dropwise over 30 min.

-

Stir at -78°C for 1 h, then warm to 0°C.

-

Quench: Carefully add sat. NH₄Cl solution. Extract with Et₂O.[2][4]

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields 8-bromo-3-octanone as a colorless oil.

-

Step 1.2: Ketal Protection & Finkelstein Exchange

-

Protection:

-

Mix 8-bromo-3-octanone (8.0 g) with Ethylene Glycol (5 eq) and p-TsOH (0.05 eq) in Benzene or Toluene (100 mL).

-

Reflux with a Dean-Stark trap for 4 h until water evolution ceases.

-

Cool, wash with sat.[5] NaHCO₃, dry, and concentrate.

-

-

Iodination (Finkelstein):

Phase 2: Asymmetric Alkylation (The Key Step)

Target: (S)-N-(Diphenylmethylene)-2-amino-8-oxodecanoic acid tert-butyl ester (ketal protected) Mechanism: The chiral phase-transfer catalyst forms a tight ion pair with the glycine enolate, blocking one face of the enolate and forcing the electrophile to attack from the opposite side.

Protocol

-

Reagents:

-

Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq, 2.95 g, 10 mmol).[1]

-

Electrophile: 2-(6-Iodohexyl)-2-ethyl-1,3-dioxolane (1.2 eq, 12 mmol).

-

Catalyst: (Ss)-N-(2,3,4-Trifluorobenzyl)cinchonidinium bromide (Maruoka Catalyst) OR O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Lygo Catalyst) (1-5 mol%).[1]

-

Base: 50% aq. KOH (10 mL).

-

Solvent: Toluene (30 mL).

-

-

Procedure:

-

Charge the reaction vessel with the Glycine Schiff base, Catalyst, and Electrophile in Toluene.

-

Cool the mixture to 0°C (Critical for ee%).

-

Add 50% KOH vigorously.

-

Stir at 0°C for 12–24 h. Monitor by TLC (Hexanes/EtOAc 4:1) or HPLC.

-

Endpoint: Disappearance of the glycine starting material.

-

-

Workup:

-

Dilute with water (50 mL) and Et₂O (50 mL).

-

Separate phases.[4][6] Extract aqueous layer with Et₂O (2x).[2]

-

Wash combined organics with brine, dry (Na₂SO₄), and concentrate.[2]

-

Purification: Flash chromatography on silica gel (Hexanes/EtOAc 15:1).

-

Expected Yield: 85–92%.

-

Enantiomeric Excess (ee): Typically >95% (Determine via Chiral HPLC: Daicel Chiralcel OD-H).

-

Phase 3: Global Deprotection

Target: (S)-2-Amino-8-oxodecanoic acid Hydrochloride (AODA[1]·HCl)

-

Schiff Base Hydrolysis:

-

Dissolve the alkylated product in THF (20 mL).

-

Add 1N HCl (10 mL). Stir at Room Temperature for 2 h.

-

(The yellow color of the Schiff base will fade).

-

Remove THF in vacuo. Wash the aqueous residue with Et₂O (to remove benzophenone).

-

-

Ketal & Ester Hydrolysis:

-

The 1N HCl step usually cleaves the ketal. If the tert-butyl ester is resistant:

-

Treat the crude amino ester with 4N HCl in Dioxane or TFA/DCM (1:1) for 3 h.

-

Concentrate to dryness.

-

-

Final Isolation:

Data Summary & Quality Control

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Purity | >98% | HPLC (C18, 0.1% TFA) |

| Chiral Purity | >98% ee | Chiral HPLC (Crownpak CR(+) or Chiralcel OD-H) |

| 1H NMR (D₂O) | δ 3.95 (t, 1H, | 400 MHz NMR |

| MS (ESI) | [M+H]+ = 202.14 (calc.[2][6][8] for C10H19NO3) | LC-MS |

Workflow Diagram

Caption: Operational workflow for the synthesis of AODA.

Troubleshooting & Critical Control Points

-

Racemization Risk:

-

Issue: Loss of ee% during hydrolysis.

-

Solution: Avoid strong bases (NaOH/LiOH) during ester hydrolysis if possible. Acidic hydrolysis (HCl/Dioxane) is preferred for tert-butyl esters to preserve the

-center configuration.

-

-

Ketal Stability:

-

Issue: Premature deprotection of the ketone during the alkylation.

-

Solution: Ensure the Phase Transfer condition is strictly basic (KOH). Do not introduce acid until the workup of the alkylation is complete.

-

-

Moisture Sensitivity:

-

Issue: Grignard reaction failure (Phase 1).

-

Solution: Use freshly distilled THF and titrate the Grignard reagent before use.

-

References

-

Linares, M. L., et al. (2006).[2] "Synthesis of L-2-amino-8-oxodecanoic acid: an amino acid component of apicidins." Synthesis, 2006(12), 2069-2073.[2] Link

-

Rodriquez, M., et al. (2006). "Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Histone Deacetylase Inhibitors." Journal of Organic Chemistry, 71(1), 103-107. Link

-

O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506-517. Link -

Darkin-Rattray, S. J., et al. (1996). "Apicidin: A novel antiprotozoal agent that inhibits parasite histone deacetylase."[1][9] Proceedings of the National Academy of Sciences, 93(23), 13143-13147. Link

Sources

- 1. Concise Total Synthesis of Complanadine A Enabled by Pyrrole-to-Pyridine Molecular Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Total Synthesis of Piericidin A1 and B1 and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Total Synthesis of Piericidin A1 and B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Apicidin: A novel antiprotozoal agent that inhibits parasite histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

LC-MS/MS method for 8-Oxododecanoic acid quantification

Application Note: AN-2026-OXO Quantitative Analysis of 8-Oxododecanoic Acid in Biological Matrices via LC-ESI-MS/MS

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound (8-oxo-DDA) in plasma and tissue homogenates. 8-oxo-DDA, a medium-chain keto fatty acid, serves as a critical marker in lipid peroxidation pathways and specific metabolic disorders involving fatty acid oxidation defects. Unlike standard fatty acid profiling, this method addresses the specific challenge of retaining and ionizing mid-chain keto-acids. The protocol utilizes a Liquid-Liquid Extraction (LLE) optimized for polar lipids, followed by Negative Electrospray Ionization (ESI-) on a triple quadrupole system.

Introduction & Biological Context

Oxidized fatty acids (oxylipins) are potent signaling molecules. This compound is structurally distinct due to the ketone functionality at carbon 8 on a C12 backbone. Its quantification is essential for:

-

Metabolic Flux Analysis: Monitoring incomplete beta-oxidation in mitochondria.

-

Oxidative Stress Profiling: As a specific degradation product of unsaturated lipids under reactive oxygen species (ROS) attack.

-

Biocatalysis Monitoring: In industrial applications where 8-oxo-DDA is a precursor for polyesters.

Analytical Challenge: The primary difficulty in analyzing 8-oxo-DDA lies in its amphiphilic nature—it possesses a hydrophobic tail and two polar sites (carboxyl and ketone). Standard protein precipitation often yields poor recovery. Furthermore, distinguishing it from isobaric isomers (e.g., 12-oxododecanoic acid) requires optimized chromatographic selectivity.

Method Development Strategy

Internal Standard Selection

-

Primary Choice: this compound-d3 (Custom synthesis).

-

Alternative (Cost-Effective): 12-Hydroxydodecanoic acid-d3 or Lauric acid-d3.

-

Rationale: While a deuterated analog of the analyte is ideal, a structural analog with similar retention (C12 backbone) and ionization (carboxylic head) compensates adequately for matrix effects in ESI(-).

Chromatography & Mobile Phase

We utilize a C18 column with high pore density to ensure retention of the C12 chain while preventing peak tailing caused by the free carboxylic acid.

-

Mobile Phase Modifier: Ammonium Acetate (5 mM) is preferred over Formic Acid alone in Negative Mode.

-

Mechanism:[1] Acetate ions (

) in the mobile phase facilitate the deprotonation of the fatty acid (

Experimental Protocol

Materials

-

Analyte: this compound (Standard grade, >98%).

-

Internal Standard (IS): Lauric Acid-d23 (or structural analog).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Ethyl Acetate, Ammonium Acetate.

Sample Preparation: Optimized Liquid-Liquid Extraction (LLE)

Direct protein precipitation is discouraged due to ion suppression.

-

Aliquot: Transfer

of plasma/tissue homogenate to a glass tube. -

Spike: Add

Internal Standard working solution ( -

Acidification: Add

of 1M Formic Acid.-

Why: Lowers pH to ~3.0, protonating the carboxylic acid (

), driving the molecule into the organic layer during extraction.

-

-

Extraction: Add

Ethyl Acetate . -

Agitation: Vortex vigorously for 5 minutes; Centrifuge at

for 5 minutes ( -

Concentration: Transfer the supernatant (organic top layer) to a clean tube. Evaporate to dryness under Nitrogen at

. -

Reconstitution: Reconstitute in

of Mobile Phase A/B (50:50). Vortex and transfer to LC vial.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

-

Column: Waters BEH C18 (

, -

Flow Rate:

. -

Column Temp:

. -

Injection Vol:

.

Gradient Table:

| Time (min) | % Mobile Phase A (5mM NH4Ac in H2O) | % Mobile Phase B (Acetonitrile) |

|---|---|---|

| 0.00 | 90 | 10 |

| 1.00 | 90 | 10 |

| 6.00 | 5 | 95 |

| 8.00 | 5 | 95 |

| 8.10 | 90 | 10 |

| 10.00 | 90 | 10 |

Mass Spectrometry Parameters (Source: ESI Negative):

-

Spray Voltage: -2500 V.

-

Gas Temp:

.[2] -

Nebulizer: 45 psi.

MRM Transitions:

| Analyte | Precursor (

Visual Workflows

Figure 1: Analytical Workflow Logic

This diagram illustrates the critical path from sample to data, highlighting the acidification step crucial for recovery.

Caption: Optimized Liquid-Liquid Extraction workflow ensuring maximum recovery of medium-chain keto acids.

Figure 2: Mechanistic Fragmentation Pathway

Understanding the MS/MS fragmentation ensures correct peak identification.

Caption: Proposed fragmentation pathway for this compound in negative electrospray ionization.

Method Validation & Performance

To ensure Trustworthiness and Self-Validation , the following criteria must be met during setup:

-

Linearity: The method demonstrates linearity from

to-

Check: If linearity fails at the low end, check for background contamination from plasticware (fatty acids are ubiquitous). Use glass inserts.

-

-

Recovery: Absolute recovery using Ethyl Acetate should exceed 85%.

-

Validation: Compare peak area of pre-extraction spike vs. post-extraction spike.[3]

-

-

Matrix Effect:

-

Calculation:

. -

Acceptance:

. If suppression occurs (

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Ion Suppression or wrong pH. | Ensure Mobile Phase A has Ammonium Acetate (pH ~6.5-7.0) to aid negative ionization. Pure acid suppresses signals in ESI(-). |

| Peak Tailing | Interaction with silanols.[3] | Use a high-quality end-capped C18 column (e.g., Waters BEH or Agilent ZORBAX Eclipse). |

| Isobaric Interference | Co-elution of isomers (e.g., 12-oxo). | Slow down the gradient ramp between 6-8 minutes. Isomers separate by hydrophobicity. |

References

-

Li, X., & Franke, A. A. (2011). Improved LC-MS method for the determination of fatty acids in biological samples. Analytical Chemistry.[2][4][5][6][7] Link

-

Han, J., et al. (2015). Metabolomics of medium-chain fatty acids and their acylcarnitines. Analytical Chimica Acta. Link

-

LIPID MAPS® Structure Database. this compound Structure and Classification.Link

-

Khoo, B.Y., et al. (2012). Derivatization strategies for the analysis of fatty acids by LC-MS/MS. Journal of Chromatography B. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. lipidmaps.org [lipidmaps.org]

- 3. m.youtube.com [m.youtube.com]

- 4. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. whitman.edu [whitman.edu]

- 7. scienceready.com.au [scienceready.com.au]

Application Note: Development of a Competitive ELISA for 8-Oxododecanoic Acid

Introduction & Biological Context

8-Oxododecanoic acid (8-oxo-DDA) is a medium-chain keto-fatty acid (MCKFA) and a specific oxidation product often associated with incomplete fatty acid oxidation or microbial metabolism.[1] Unlike proteins, 8-oxo-DDA is a low molecular weight hapten (~214 Da).[1] It possesses a single distinct epitope (the keto group at C8 flanked by the aliphatic chain) and lacks the multiple binding sites required for a sandwich ELISA.

Consequently, this assay must be designed as a Competitive ELISA . In this format, the signal is inversely proportional to the concentration of the analyte:

-

High 8-oxo-DDA in sample

Low Antibody Binding to Plate -

Low 8-oxo-DDA in sample

High Antibody Binding to Plate

The Core Challenge: Hapten Immunogenicity

As a small lipid, 8-oxo-DDA is not immunogenic on its own.[1] The critical success factor for this assay is the Immunogen Design Phase , where the fatty acid is conjugated to a carrier protein (BSA or KLH) in a specific orientation that exposes the C8-keto motif to the immune system.

Phase 1: Immunogen Design & Antibody Generation[1]

To generate specific antibodies, we must chemically link the C1-Carboxyl group of 8-oxo-DDA to the amine groups of a carrier protein.[1] This leaves the C8-ketone and the hydrophobic tail exposed as the target epitope.

Conjugation Protocol (EDC/NHS Chemistry)

Reagents:

-

Hapten: this compound (dissolved in DMSO).[1]

-

Carrier Protein: Keyhole Limpet Hemocyanin (KLH) for immunization; Bovine Serum Albumin (BSA) for screening.

-

Crosslinkers: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).[1]

Workflow Diagram:

Caption: Directional conjugation strategy targeting the C1-Carboxyl to expose the C8-Keto epitope.

Step-by-Step Conjugation:

-

Activation: Dissolve 2 mg of 8-oxo-DDA in 200 µL dry DMSO. Add to 1 mL of Activation Buffer (0.1 M MES, pH 6.0, 0.5 M NaCl). Add 10-fold molar excess of EDC and NHS. Incubate for 15 minutes at Room Temperature (RT).

-

Coupling: Mix the activated hapten with 2 mg of Carrier Protein (KLH or BSA) dissolved in Carbonate Buffer (pH 9.0). Note: High pH is critical here to deprotonate lysine amines for coupling.

-

Purification: Dialyze against PBS (pH 7.4) for 24 hours to remove unreacted hapten.

Antibody Screening Strategy

-

Immunize: Rabbits (Polyclonal) or Mice (Monoclonal) with 8-oxo-DDA-KLH .[1]

-

Screen: Test serum/supernatant against 8-oxo-DDA-BSA .

-

Why switch carriers? To ensure the antibody binds the fatty acid, not the KLH linker.

-

Phase 2: Competitive ELISA Protocol[2]

This protocol assumes you have generated a specific antibody (Primary Ab) and have the 8-oxo-DDA-BSA conjugate for coating.[1]

Reagent Preparation

| Reagent | Formulation | Purpose |

| Coating Buffer | 50 mM Carbonate/Bicarbonate, pH 9.6 | Maximizes hydrophobic adsorption of the lipid-protein conjugate.[1] |

| Blocking Buffer | PBS + 3% Non-Fat Dry Milk (or 1% BSA) | Blocks open polystyrene sites.[1] Avoid Tween-20 in this step as it may strip the lipid antigen. |

| Assay Diluent | PBS + 0.1% BSA + 0.05% Tween-20 | Solubilizes the free fatty acid in samples.[1] |

| Wash Buffer | PBS + 0.05% Tween-20 | Removes unbound reagents.[1] |

| Stop Solution | 1 M H₂SO₄ | Stops TMB reaction (turns blue to yellow).[1] |

Assay Procedure

-

Plate Coating:

-

Dilute 8-oxo-DDA-BSA (Antigen) to 1–5 µg/mL in Coating Buffer.[1]

-

Add 100 µL/well to a 96-well high-binding microplate.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Competition Step (The Reaction):

-

Standards: Prepare serial dilutions of free 8-oxo-DDA standard (0, 0.1, 1, 10, 100, 1000 ng/mL) in Assay Diluent. Solubility Note: Predissolve standard in methanol before diluting in buffer.

-

Samples: Add 50 µL of Sample or Standard to wells.

-

Primary Antibody: Immediately add 50 µL of anti-8-oxo-DDA antibody (at optimized limiting concentration).[1]

-

Incubate 1–2 hours at RT with shaking (500 rpm).

-

Mechanism:[1][2][3][4] Free 8-oxo-DDA in solution competes with the plate-bound 8-oxo-DDA-BSA for the limited antibody sites.[1]

-

-

Detection:

-

Wash plate 5x.

-

Add 100 µL HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit HRP).[1]

-

Incubate 1 hour at RT.

-

-

Development:

-

Wash plate 5x.

-

Add 100 µL TMB Substrate. Incubate 15–30 mins in dark.

-

Add 50 µL Stop Solution. Read OD at 450 nm.

-

Logic Flow of Competitive Assay:

Caption: Inverse relationship logic: High analyte concentration results in low optical density (OD).

Phase 3: Validation Parameters (Self-Validating System)

To ensure scientific integrity, the assay must undergo the following validation steps.

Specificity (Cross-Reactivity)

Fatty acids are structurally similar. You must determine if your antibody distinguishes the "8-oxo" group from a standard methylene group or other chain lengths.

Experiment: Run the ELISA with high concentrations (1 µg/mL) of potential interferents. Calculate % Cross-Reactivity (CR).

Critical Interferents to Test:

-

Dodecanoic Acid (Lauric Acid): Checks if Ab binds the chain regardless of the ketone.

-

8-Hydroxydodecanoic Acid: Checks if Ab distinguishes Ketone vs. Hydroxyl.

-

Sebacic Acid (C10): Checks chain length specificity.

Matrix Effects & Spike-and-Recovery

Biological fluids (plasma/serum) contain Albumin, which binds fatty acids avidly, potentially masking the epitope from the antibody.

Protocol:

-

Spike known amounts of 8-oxo-DDA (Low, Medium, High) into the biological matrix (e.g., Plasma).

-

Calculate Recovery:

Acceptance Criteria: 80% – 120%.

-

Troubleshooting: If recovery is low (<80%), the analyte is likely bound to serum proteins.

-

Solution: Pre-treat samples with an extraction buffer (e.g., Methanol/Chloroform extraction) or add a displacing agent (ANS - 8-Anilino-1-naphthalenesulfonic acid) to the assay buffer to displace fatty acids from albumin.[1]

References

-

Bio-Rad. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

-

National Institutes of Health (NIH). (2015). A Practical Guide to Immunoassay Method Validation. NCBI PubMed Central. Retrieved from [Link]

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). (Standard reference for EDC/NHS chemistry).

-

FooDB. (n.d.). 3-Oxododecanoic acid (Structural Analog Reference). Retrieved from [Link]

Sources

Application Notes and Protocols for 8-Oxododecanoic Acid as a Mass Spectrometry Standard

Introduction

In the burgeoning field of lipidomics and metabolic research, the precise and accurate quantification of bioactive lipids is paramount to understanding their roles in complex biological systems. 8-Oxododecanoic acid, a 12-carbon saturated fatty acid featuring a ketone group at the eighth position, is an important oxo-fatty acid (OFA) with emerging significance in cellular signaling and pathology.[1] Its structural similarity to other endogenous lipids necessitates robust and specific analytical methods for its unequivocal identification and quantification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a standard in mass spectrometry-based applications.

This guide is designed to be a practical resource, offering not just protocols, but also the underlying scientific rationale for key experimental choices. By adhering to the principles outlined herein, researchers can establish a self-validating system for the reliable analysis of this compound in various biological matrices.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing robust analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₃ | |

| Molecular Weight | 214.30 g/mol | |

| Appearance | White to slightly yellow crystals or flakes | [2] |

| Solubility | Practically insoluble in water. Soluble in alcohol, chloroform, and ether. | [2] |

| Chemical Structure | A 12-carbon saturated fatty acid with a ketone group at the eighth position and a carboxylic acid at the first position. | [1] |

The presence of both a hydrophobic carbon chain and a polar carboxylic acid group gives this compound amphipathic properties, influencing its behavior in extraction and chromatographic separation.[1]

Workflow for Quantitative Analysis using this compound as an Internal Standard

The following diagram illustrates a typical workflow for the quantitative analysis of lipids in a biological sample using this compound as an internal standard.

Workflow for lipid quantification using an internal standard.

Protocol 1: Preparation of this compound Standard Solutions

The accuracy of quantitative mass spectrometry heavily relies on the precise preparation of standard solutions.

Materials

-

This compound (high purity, ≥98%)

-

Methanol (LC-MS grade)

-

Chloroform (ACS grade or higher)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Calibrated micropipettes

-

Amber glass vials with PTFE-lined caps

Procedure for Stock Solution (1 mg/mL)

-

Weighing: Accurately weigh approximately 10 mg of this compound into a clean, tared glass vial on a calibrated analytical balance. Record the exact weight.

-

Dissolution: Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask. Add a small amount of chloroform to dissolve the solid completely.

-

Dilution: Once fully dissolved, bring the volume up to the 10 mL mark with methanol.

-

Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

-

Storage: Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, date of preparation, and solvent. Store at -20°C or lower. Fatty acid solutions are generally stable for at least a year when stored at -80°C.

Procedure for Working Solutions

Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve the desired concentrations for building a calibration curve. For use as an internal standard, a single working solution at a concentration that provides a robust signal in the mass spectrometer is typically prepared.

Protocol 2: Sample Preparation and Extraction from Plasma

This protocol outlines a standard procedure for the extraction of lipids, including this compound, from a plasma sample.

Materials

-

Plasma sample

-

This compound internal standard working solution

-

Chloroform

-

Methanol

-

0.9% NaCl solution (aqueous)

-

Centrifuge capable of 2000 x g

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen evaporator

Procedure

-

Sample Aliquoting: In a glass centrifuge tube, add 100 µL of the plasma sample.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard working solution to the plasma sample. The amount should be chosen to yield a peak area that is in the mid-range of the calibration curve for the endogenous analytes of interest.

-

Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

-

Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Phase Separation: Add 400 µL of 0.9% NaCl solution to the tube, cap, and vortex for another 30 seconds.

-

Centrifugation: Centrifuge the tube at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Extraction: Carefully collect the lower organic layer (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound. A recent study demonstrated the successful application of a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method for the detection and quantification of various saturated oxo fatty acids in milk, highlighting the suitability of this approach.[3]

Recommended Instrumentation

-

A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions (Starting Point)

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point for the separation of fatty acids.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used. An example gradient could be: 0-2 min, 30% B; 2-15 min, 30-95% B; 15-18 min, 95% B; 18-18.1 min, 95-30% B; 18.1-22 min, 30% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Parameters (To be Empirically Determined)

The optimal mass spectrometry parameters, particularly the Selected Reaction Monitoring (SRM) transitions, need to be determined empirically for the specific instrument being used.

Ionization Mode: Fatty acids are typically analyzed in negative ion mode ESI, where they readily form the deprotonated molecule [M-H]⁻. For this compound (MW = 214.30), the expected precursor ion would be m/z 213.3.

Determining Fragmentation and SRM Transitions:

-

Infusion: Infuse a standard solution of this compound directly into the mass spectrometer.

-

Full Scan (MS1): Acquire a full scan mass spectrum in negative ion mode to confirm the presence and intensity of the [M-H]⁻ precursor ion at m/z 213.3.

-

Product Ion Scan (MS2): Select the precursor ion (m/z 213.3) and perform a product ion scan to observe the fragmentation pattern. The fragmentation of oxo-fatty acids often involves neutral losses of water (H₂O) and carbon dioxide (CO₂), as well as cleavages along the carbon chain.

-

SRM Transition Selection: Based on the product ion scan, select the most intense and specific product ions to create SRM transitions. It is recommended to monitor at least two transitions per compound for confident quantification and confirmation.

Predicted Fragmentation: While specific experimental data for this compound is limited, based on the general fragmentation of fatty acids, likely product ions could arise from:

-

Decarboxylation: Loss of CO₂ from the precursor ion.

-

Cleavage adjacent to the keto group: This can lead to characteristic fragment ions.

A hypothetical fragmentation pathway is illustrated below:

Hypothetical fragmentation of this compound.

Data Analysis and Quantification

The quantification of an analyte using an internal standard is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Peak Integration: Integrate the chromatographic peaks for the analyte and the this compound internal standard in the extracted ion chromatograms of their respective SRM transitions.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte / Internal Standard) against the concentration of the analyte in the prepared standard solutions. A linear regression is typically applied.

-

Quantification: Calculate the concentration of the analyte in the unknown samples by interpolating their peak area ratios onto the calibration curve.

Stability and Storage

The stability of standard solutions and samples is critical for reliable quantitative results.

-

Stock and Working Solutions: When stored in amber glass vials at -20°C or below, solutions of this compound in methanol or chloroform/methanol are expected to be stable for at least one year. It is good practice to periodically check the integrity of the standards.

-

Biological Samples: For long-term storage, plasma and other biological samples should be kept at -80°C to minimize degradation of fatty acids. Studies have shown that fatty acids in plasma are stable for several years at -80°C.[4]

Conclusion

This compound serves as a valuable standard for the accurate and precise quantification of this and other related oxo-fatty acids in complex biological matrices. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and validate robust LC-MS/MS methods. By carefully considering the physicochemical properties of the analyte, optimizing sample preparation and chromatographic separation, and empirically determining the mass spectrometric parameters, reliable and reproducible quantitative data can be achieved. This will undoubtedly contribute to a deeper understanding of the biological roles of this compound in health and disease.

References

-

Thermo Fisher Scientific. Certificate of Analysis: Dodecanoic acid.

-

BenchChem. This compound | 92037-99-5.

-

MOLNOVA. Certificate of Analysis(Version 1.0): Octadecanedioic acid.

-

Gallo, A., et al. (2021). Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method. Foods, 10(1), 185.

-

Agilent Technologies. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES.

-

Lenihan-Geels, G. R., et al. (2025). Fatty Acid Analysis and Stability of Selected Edible Oils Used in Homemade Pet Diets. Journal of the American Veterinary Medical Association.

-

Hodson, L., et al. (2002). Stability of plasma and erythrocyte fatty acid composition during cold storage. Clinical Chimica Acta, 321(1-2), 63-67.

-

LIPID MAPS. Internal standards for lipidomic analysis. (2007).

-

Dolan, J. W. (2015). When Should an Internal Standard be Used? LCGC North America, 33(11), 842-846.

-

Eurofins USA. The Essential Guide to Fatty Acid Analysis. (2024).

-

Raftery, D., et al. (2014). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(5), 624-633.

-

Rontani, J. F., et al. (2012). Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry. Journal of Chromatography B, 889-890, 93-99.

-

Murphy, R. C., et al. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Methods in Enzymology, 529, 143-162.

-

PubChem. 3-Oxododecanoic acid.

-

BenchChem. Navigating the Analytical Landscape for 5-Oxodecanoic Acid: A Guide to Reproducibility and Robustness.

-

Cambridge Isotope Laboratories, Inc. Lipidomics Standards.

-

Ojelade, O. (2022). What is the procedure for internal standard Calibration? ResearchGate.

-

Schütt, F., et al. (2025). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. ResearchGate.

-

ResearchGate. Mass spectrum of dodecanoic acid , 3- hydroxyl with retention time (RT)= 4.626.

-

Shahidi, F., & Wanasundara, U. N. (1996). Determination of Oxidative Stability of Oils and Fats. Food Chemistry, 57(4), 555-562.

-

Wikipedia. Internal standard.

-

PubChem. 2-Oxododecanoic acid.

-

U.S. Environmental Protection Agency. (2014). Standard Operating Procedure for the Analysis of 4-Methylcyclohexane Methanol in Air Samples.

-

Le Grand, F., & Lagarde, M. (2025). Application of Lipidomics to Assess Lipogenesis in Drug Development and Pre-Clinical Trials. ResearchGate.

-

Wang, Y., et al. (2023). Multi-Omics Analysis Reveals 1-Propanol-Induced Pentadecanoic Acid Biosynthesis in Yarrowia lipolytica. Metabolites, 13(1), 123.

-

New Mexico Bureau of Geology & Mineral Resources. (2008). Standard Operating Procedure No. 30 ICP-OES Analysis.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023).

-

Parrish, C. C., et al. (2015). State of art and best practices for fatty acid analysis in aquatic sciences. ICES Journal of Marine Science, 72(4), 1079-1094.

-

Kersten, S., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Metabolites, 6(3), 23.

-

Cayman Chemical. (2019). Proven Solutions for Lipid Analysis.

-

Scherer, M., et al. (2010). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Journal of Chromatography B, 878(1), 1-8.

-

Sigma-Aldrich. Fatty Acid Methyl Ester analysis by Gas Chromatography.

-

MassBank. Heptadecanoic acid.

-

Spectrum Chemical. Certificates of Analysis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Robust and Reproducible GC-MS Analysis of 8-Oxododecanoic Acid via a Two-Step Derivatization Protocol

Introduction: The Analytical Challenge

8-Oxododecanoic acid is a keto-fatty acid of significant interest in various research fields, including lipid metabolism and oxidative stress studies. However, its direct analysis by gas chromatography (GC) is fraught with difficulties. The molecule possesses two polar functional groups: a carboxylic acid and a ketone. These groups lead to low volatility and a high propensity for thermal degradation in the hot GC inlet and column.[1] Furthermore, the active hydrogen of the carboxylic acid can interact with active sites in the GC system, causing significant peak tailing and poor chromatographic performance.[2][3] To overcome these challenges and enable reliable, quantitative analysis, a chemical modification process known as derivatization is essential.[4][5] This application note provides a detailed, field-proven protocol for the two-step derivatization of this compound, transforming it into a volatile and thermally stable compound suitable for GC-Mass Spectrometry (GC-MS) analysis.

The Rationale: A Two-Pronged Chemical Strategy

To render this compound "GC-amenable," both the ketone and carboxylic acid functionalities must be chemically masked. A sequential, two-step approach is the most robust strategy to ensure complete and specific derivatization.

-

Step 1: Methoximation of the Ketone Group: The primary derivatization step targets the carbonyl (keto) group. In its underivatized state, the ketone can undergo keto-enol tautomerization at high temperatures, a process that would result in multiple chromatographic peaks for a single analyte, making quantification impossible.[6][7] By reacting the ketone with methoxyamine hydrochloride (MeOx), we convert it into a stable methoxime derivative. This reaction effectively "locks" the carbonyl group, preventing isomerization and ensuring a single, sharp peak for the analyte.[6][7][8]

-